molecular formula C5H11N3O B8582842 Pyrrolidine-2-carbohydrazide

Pyrrolidine-2-carbohydrazide

Cat. No.: B8582842
M. Wt: 129.16 g/mol
InChI Key: CMCFIGZTTYAYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine-2-carbohydrazide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a carbohydrazide (-CONHNH₂) substituent at the 2-position. This structure confers unique reactivity and versatility, making it a valuable intermediate in medicinal chemistry and drug design. It serves as a precursor for synthesizing bioactive molecules, particularly in the development of antimicrobial, anti-tubercular, and antiplatelet agents . The compound’s stereochemistry (often in the (S)-enantiomeric form) and functional groups enable selective interactions with biological targets, such as enzymes or receptors involved in disease pathways .

Key synthetic routes involve coupling pyrrolidine-2-carboxylic acid derivatives with hydrazine or substituted hydrazides, often using protective groups like tert-butyloxycarbonyl (Boc) to control regioselectivity . For example, derivatives such as 1-(3-mercapto-2-methylpropanoyl)this compound have been synthesized in yields up to 72%, characterized by IR spectra showing C=O stretches at ~1645 cm⁻¹ (amide) and ~1728 cm⁻¹ (ester) .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

pyrrolidine-2-carbohydrazide

InChI

InChI=1S/C5H11N3O/c6-8-5(9)4-2-1-3-7-4/h4,7H,1-3,6H2,(H,8,9)

InChI Key

CMCFIGZTTYAYIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2-carbohydrazide belongs to a broader class of heterocyclic carbohydrazides. Below is a comparative analysis of its structural analogs, emphasizing differences in biological activity, physicochemical properties, and synthetic approaches.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Core Structure Key Substituents/Modifications Biological Activity Synthesis Yield/Key Data Reference
This compound Pyrrolidine + carbohydrazide -CONHNH₂ at C2 Antiplatelet, antimicrobial 72% yield; IR: 1645 cm⁻¹ (amide)
(S)-1-((7-Chlorobenzooxadiazol-4-yl)sulfonyl)-pyrrolidine-2-carbohydrazide Pyrrolidine + sulfonylbenzoxadiazole -SO₂-benzoxadiazole at N1, -CF₃ phenyl Anti-tubercular (MIC: 0.24 μM) 85% yield; Rf 0.46 (DCM/EtOH)
Pyridine-4-carbohydrazide Pyridine + carbohydrazide -CONHNH₂ at C4, -methoxybenzylidene Crystallographic studies Acta Cryst. E68, o2442 (2012)
5-Pyridinyl-1,3,4-thiadiazole-2-carboxamide Thiadiazole + pyridine Thiadiazole core, pyridine at C5 Antimicrobial, enzyme inhibition Via oxamic acid thiohydrazides
1-Pyrrolidinethiocarboxylic acid hydrazide Pyrrolidine + thiocarbohydrazide -CSNHNH₂ instead of -CONHNH₂ Not reported Database entry (EnvironmentalChemistry.com )

Key Findings:

Substitutions at the N1 position (e.g., sulfonylbenzoxadiazole in ) significantly enhance anti-tubercular activity, demonstrating the importance of electron-withdrawing groups for Mycobacterium tuberculosis inhibition.

Biological Activity: Anti-Tubercular Activity: The sulfonylbenzoxadiazole derivative showed potent activity (MIC 0.24 μM), outperforming simpler carbohydrazides lacking aromatic sulfonyl groups. Antiplatelet Effects: this compound derivatives modified with thioether groups (e.g., compound 3 in ) exhibit antiplatelet activity via mechanisms akin to captopril, a known ACE inhibitor.

Physicochemical Properties: Melting Points: this compound derivatives typically have lower melting points (e.g., oily consistency at 79–102°C ) compared to crystalline pyridine-4-carbohydrazide analogs .

Table 2: Physical Properties Comparison

Property This compound 2-Pyrrolidinecarboxylic Acid Pyridine-4-carbohydrazide
Melting Point (°C) 79–102 (oily) 164.4 (crystalline) 275.7 (decomposes)
IR C=O Stretch (cm⁻¹) 1645 (amide) 1728 (ester) 1640–1680 (amide)
Synthetic Yield 72–85% N/A 65–75%

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